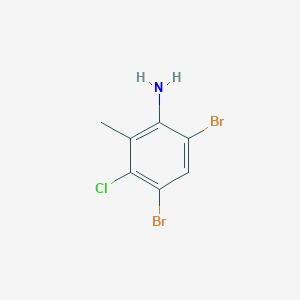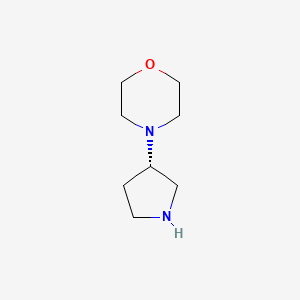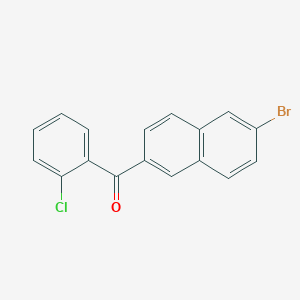
6-Bromo-2-(2-chlorobenzoyl)naphthalene
Vue d'ensemble
Description
6-Bromo-2-(2-chlorobenzoyl)naphthalene is a chemical compound that belongs to the class of organic compounds known as naphthalenes. It is commonly used in scientific research applications due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(2-chlorobenzoyl)naphthalene involves the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in patients with BRCA mutations.
Biochemical and Physiological Effects
6-Bromo-2-(2-chlorobenzoyl)naphthalene has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. It has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Bromo-2-(2-chlorobenzoyl)naphthalene in lab experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of using 6-Bromo-2-(2-chlorobenzoyl)naphthalene is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving 6-Bromo-2-(2-chlorobenzoyl)naphthalene. One area of interest is the development of more potent and selective PARP inhibitors. Another area of interest is the investigation of the potential anti-inflammatory effects of 6-Bromo-2-(2-chlorobenzoyl)naphthalene and its derivatives. Additionally, there is interest in investigating the potential use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Conclusion
In conclusion, 6-Bromo-2-(2-chlorobenzoyl)naphthalene is a valuable tool for scientific research due to its unique properties and potential applications. Its potency as a PARP inhibitor makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. While there are limitations to its use in lab experiments, there are also many potential future directions for research involving this compound.
Applications De Recherche Scientifique
6-Bromo-2-(2-chlorobenzoyl)naphthalene is commonly used in scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in patients with BRCA mutations.
Propriétés
IUPAC Name |
(6-bromonaphthalen-2-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClO/c18-14-8-7-11-9-13(6-5-12(11)10-14)17(20)15-3-1-2-4-16(15)19/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIASCAKZDZPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427385 | |
| Record name | 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216144-73-9 | |
| Record name | 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




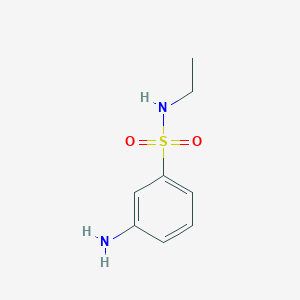
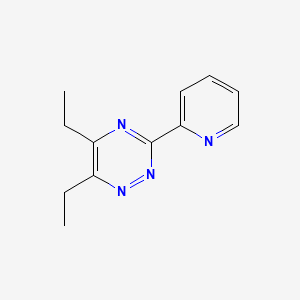
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)
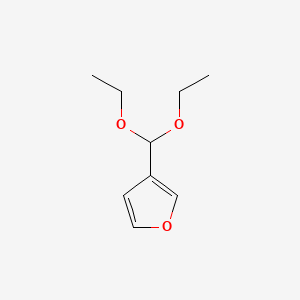
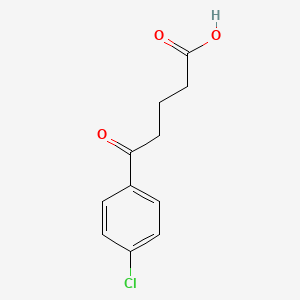
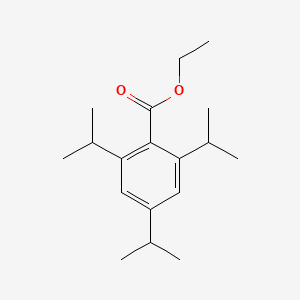

![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)

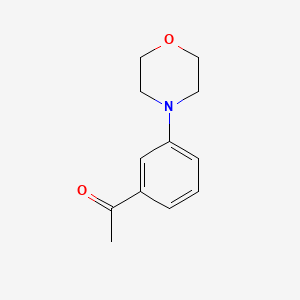
![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)
